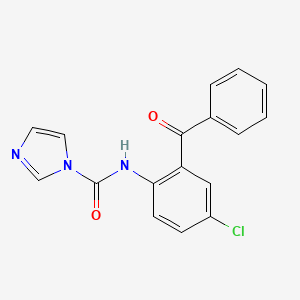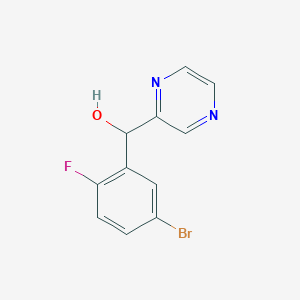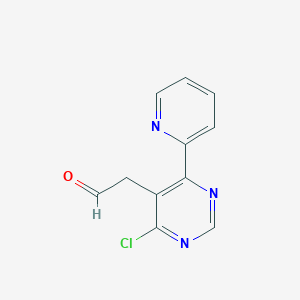
1,1-dioxo-1lambda6-thietane-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-dioxo-1lambda6-thietane-3-carbonitrile is a sulfur-containing heterocyclic compound with a four-membered ring structure It is known for its high reactivity due to the presence of an electron-deficient carbon-carbon double bond and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: 1,1-dioxo-1lambda6-thietane-3-carbonitrile can be synthesized from thietan-3-one through a multi-step process. The initial step involves the addition of trimethylsilyl cyanide to the carbonyl group of thietan-3-one, forming a silylated cyanohydrin intermediate. This intermediate is then subjected to oxidation of the sulfur atom, followed by dehydration to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1,1-dioxo-1lambda6-thietane-3-carbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] and [4+2] cycloaddition reactions with 1,3-dipoles and conjugated dienes, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Cycloaddition Reactions: These reactions typically involve the use of 1,3-dipoles such as nitrones, nitrile oxides, and diazoalkanes under mild conditions.
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids may be used for the oxidation of sulfur atoms in the compound.
Major Products Formed:
科学研究应用
1,1-dioxo-1lambda6-thietane-3-carbonitrile has several applications in scientific research, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules through cycloaddition reactions.
Medicinal Chemistry: The compound’s derivatives are of interest for their potential medicinal properties, particularly in the development of new pharmaceuticals.
Material Science: Its unique reactivity makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism by which 1,1-dioxo-1lambda6-thietane-3-carbonitrile exerts its effects is primarily through its high reactivity in cycloaddition reactions. The electron-deficient carbon-carbon double bond and the nitrile group facilitate these reactions, leading to the formation of various cyclic adducts. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the reacting species and the specific conditions employed .
相似化合物的比较
3-Cyanothiete 1,1-dioxide: This compound is structurally similar and undergoes similar cycloaddition reactions.
Other Thiete Dioxides: Various alkyl-, halogen-, and aryl-substituted thiete dioxides share similar reactivity patterns.
Uniqueness: 1,1-dioxo-1lambda6-thietane-3-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and provides additional opportunities for further modification. This makes it a versatile compound in organic synthesis and scientific research .
属性
分子式 |
C4H5NO2S |
|---|---|
分子量 |
131.16 g/mol |
IUPAC 名称 |
1,1-dioxothietane-3-carbonitrile |
InChI |
InChI=1S/C4H5NO2S/c5-1-4-2-8(6,7)3-4/h4H,2-3H2 |
InChI 键 |
UBDCSXBHYRAJLA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


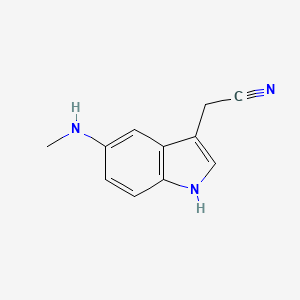
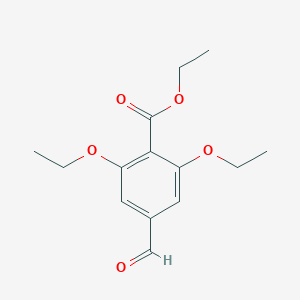
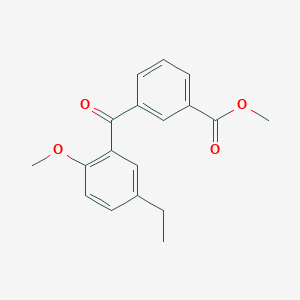
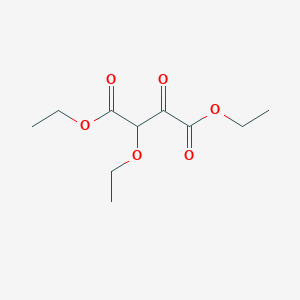
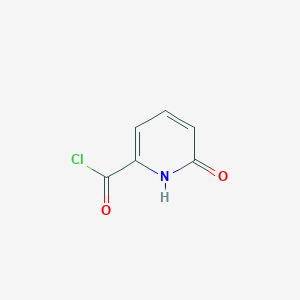
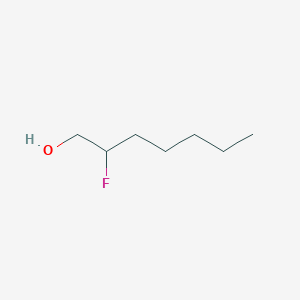

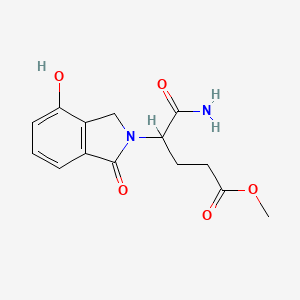

![1-[Bis(2-hydroxyethyl)amino]-4,4,4-trichlorobutan-2-ol](/img/structure/B8588315.png)
![2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide](/img/structure/B8588325.png)
